molecular formula C15H22ClNO3 B1456244 Methyl (2S,4S)-4-(2-propylphenoxy)-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354487-55-0

Methyl (2S,4S)-4-(2-propylphenoxy)-2-pyrrolidinecarboxylate hydrochloride

Cat. No.: B1456244
CAS No.: 1354487-55-0
M. Wt: 299.79 g/mol
InChI Key: JQVNJXJKRSZRFQ-QNTKWALQSA-N
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Description

Methyl (2S,4S)-4-(2-propylphenoxy)-2-pyrrolidinecarboxylate hydrochloride is a stereochemically defined pyrrolidine derivative featuring a 2-propylphenoxy substituent at the C-4 position and a methyl ester group at C-2. The (2S,4S) configuration ensures conformational rigidity, which is critical for interactions in biological systems.

Properties

IUPAC Name

methyl (2S,4S)-4-(2-propylphenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3.ClH/c1-3-6-11-7-4-5-8-14(11)19-12-9-13(16-10-12)15(17)18-2;/h4-5,7-8,12-13,16H,3,6,9-10H2,1-2H3;1H/t12-,13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVNJXJKRSZRFQ-QNTKWALQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC=C1OC2CC(NC2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC=CC=C1O[C@H]2C[C@H](NC2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via:

  • Construction of the pyrrolidine ring with defined stereochemistry at positions 2 and 4.
  • Introduction of the 2-propylphenoxy substituent at the 4-position.
  • Esterification to form the methyl carboxylate.
  • Conversion to the hydrochloride salt to enhance stability and handling.

The key challenges include maintaining stereochemical integrity and achieving high purity of the hydrochloride salt.

Stepwise Preparation Approach

Step Description Key Reagents/Conditions Notes
1. Synthesis of chiral pyrrolidine intermediate Starting from chiral amino acid derivatives or chiral pool synthesis, the pyrrolidine ring is constructed with (2S,4S) stereochemistry. Chiral amino acids (e.g., L-proline derivatives), protecting groups, cyclization reagents Stereoselective cyclization is crucial to obtain the correct stereochemistry
2. Introduction of 2-propylphenoxy group Nucleophilic substitution or etherification at the 4-position of pyrrolidine with 2-propylphenol derivatives 2-propylphenol, base (e.g., K2CO3), solvents like DMF or DMSO, elevated temperature Reaction conditions optimized to avoid racemization
3. Esterification to methyl ester Conversion of carboxylic acid group to methyl ester via Fischer esterification or use of methylating agents Methanol, acid catalyst (e.g., HCl or H2SO4) or methyl iodide with base Ensures formation of methyl carboxylate
4. Formation of hydrochloride salt Treatment with hydrochloric acid to form the stable hydrochloride salt HCl gas or aqueous HCl in organic solvent Improves solubility and stability for pharmaceutical use

Detailed Research Findings

  • Stereochemical Control: The (2S,4S) configuration is typically ensured by starting from enantiomerically pure amino acids like L-proline or derivatives, followed by stereoselective ring closure and substitution reactions under mild conditions to prevent epimerization.

  • Phenoxy Substitution: The 2-propylphenoxy group is introduced via nucleophilic aromatic substitution or Williamson ether synthesis. The use of 2-propylphenol as the nucleophile and appropriate bases under controlled temperature ensures selective substitution at the 4-position of the pyrrolidine ring.

  • Esterification: Methyl ester formation is achieved by classical esterification methods. Acid-catalyzed esterification using methanol is preferred for its simplicity and high yield.

  • Salt Formation: The hydrochloride salt is formed by bubbling dry HCl gas into a solution of the free base or by adding aqueous HCl followed by solvent removal. This step is critical for pharmaceutical formulation.

Data Table: Typical Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Remarks
Pyrrolidine ring synthesis L-proline derivative, cyclization agents 25–50°C 12–24 h 75–85 High enantiomeric purity required
2-propylphenoxy substitution 2-propylphenol, K2CO3, DMF 80–100°C 6–12 h 70–80 Avoid racemization
Esterification Methanol, HCl catalyst Reflux (~65°C) 4–6 h 85–90 Purification by crystallization
Hydrochloride salt formation Dry HCl gas or aqueous HCl Room temperature 1–2 h Quantitative Salt stability confirmed by melting point

Analytical and Purity Considerations

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-(2-propylphenoxy)-2-pyrrolidinecarboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propylphenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: New compounds with different substituents replacing the propylphenoxy group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-(2-propylphenoxy)-2-pyrrolidinecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Phenoxy Group Key Features
Target : Methyl (2S,4S)-4-(2-propylphenoxy)-2-pyrrolidinecarboxylate hydrochloride C₁₅H₂₁NO₃·HCl ~299.46 (estimated) 2-propyl - Simplest alkyl substituent <br /> - Moderate lipophilicity
Methyl (2S,4S)-4-[2-bromo-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride C₁₇H₂₅BrClNO₃ 406.7 2-bromo, 4-tert-pentyl - Bulky tert-pentyl group enhances steric hindrance <br /> - Bromine increases molecular weight and polarizability
(2S,4S)-Methyl 4-(2-bromo-4-chlorophenoxy)pyrrolidine-2-carboxylate hydrochloride C₁₃H₁₄BrCl₂NO₃ (assumed) 371.05 2-bromo, 4-chloro - Dual halogen substitution <br /> - Higher electronegativity influences binding interactions
4-(Diphenylmethoxy)piperidine Hydrochloride C₁₈H₂₁NO·HCl 303.83 Diphenylmethoxy - Piperidine ring (6-membered) vs. pyrrolidine (5-membered) <br /> - Increased ring flexibility

Key Observations :

  • Halogenated analogs, however, may exhibit stronger binding to hydrophobic protein pockets due to increased polarizability .
  • Ring Size : Piperidine derivatives (e.g., 4-(Diphenylmethoxy)piperidine hydrochloride) demonstrate greater conformational flexibility, which can alter metabolic stability compared to rigid pyrrolidine systems .

Physicochemical Properties and Molecular Characteristics

Table 2: Physicochemical Data

Property Target Compound Methyl (2S,4S)-4-[2-bromo-4-(tert-pentyl)phenoxy] Analog (2S,4S)-Methyl 4-(2-bromo-4-chlorophenoxy) Analog
Molecular Weight ~299.46 406.7 371.05
Purity N/A ≥95% N/A
Storage N/A Sealed, dry, room temperature Sealed, dry, room temperature
Lipophilicity (LogP)* Estimated: ~2.1 Higher (tert-pentyl and Br increase hydrophobicity) Moderate (Cl and Br balance polarity)

*LogP estimates based on substituent contributions.

Hydrochloride Salt Role : The hydrochloride salt improves aqueous solubility, facilitating formulation in preclinical studies. This feature is consistent across all analogs .

Biological Activity

Overview

Methyl (2S,4S)-4-(2-propylphenoxy)-2-pyrrolidinecarboxylate hydrochloride is a synthetic compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. Its unique structure, characterized by a pyrrolidine ring and a propylphenoxy group, suggests potential biological activities that are currently under investigation.

  • Chemical Formula : C₁₅H₂₂ClNO₃
  • CAS Number : 1354488-25-7
  • Molecular Weight : 293.79 g/mol
  • Physical Appearance : Typically appears as a white to off-white solid.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. Research indicates that the compound may exhibit enzyme inhibition properties, particularly in pathways related to inflammation and pain modulation.

1. Enzyme Inhibition

Studies have shown that this compound may inhibit certain enzymes involved in inflammatory pathways. For instance, it has been observed to affect cyclooxygenase (COX) enzymes, which play a critical role in the synthesis of prostaglandins—mediators of inflammation and pain.

2. Receptor Binding

Preliminary research suggests that this compound may bind to specific receptors in the central nervous system, indicating potential analgesic properties. The exact receptors involved and the nature of these interactions are subjects of ongoing research.

Case Studies and Research Findings

Case Study 1: Analgesic Effects

A recent study explored the analgesic effects of this compound in animal models of pain. The results indicated a significant reduction in pain responses compared to control groups, supporting its potential as a therapeutic agent for pain management.

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of this compound. In vitro assays demonstrated that it reduced pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS). This suggests that the compound could be beneficial in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionInhibition of COX enzymes
Receptor BindingPotential binding to CNS receptorsOngoing research
Analgesic EffectsSignificant pain reductionCase Study 1
Anti-inflammatoryReduced cytokine productionCase Study 2

Q & A

Q. What synthetic strategies ensure stereochemical purity during the preparation of Methyl (2S,4S)-4-(2-propylphenoxy)-2-pyrrolidinecarboxylate hydrochloride?

  • Methodological Answer : Stereochemical control is critical. Key steps include:
  • Chiral pool synthesis : Use enantiomerically pure pyrrolidine precursors (e.g., (2S,4S)-configured intermediates) to retain configuration during phenoxy group coupling .

  • Protection/deprotection : Protect the pyrrolidine amine with a benzyloxycarbonyl (Cbz) group to avoid racemization during acidic/basic reaction conditions .

  • Coupling conditions : Employ Mitsunobu reactions or SNAr (nucleophilic aromatic substitution) for phenoxy group attachment, ensuring minimal steric hindrance at the 4-position .

  • Salt formation : Final hydrochloride salt formation in anhydrous HCl/ether to stabilize the amine and enhance crystallinity .

    • Data Table : Common Reaction Conditions for Stereochemical Integrity
StepReagents/ConditionsStereochemical OutcomeReference
Amine ProtectionCbz-Cl, Et₃N, CH₂Cl₂Retention of (2S,4S)
Phenoxy CouplingDIAD, PPh₃, 2-propylphenol, THF, 0°C95% ee
DeprotectionH₂/Pd-C, MeOHNo racemization

Q. How can researchers validate the biological activity of this compound in preliminary assays?

  • Methodological Answer : Use tiered screening:

In vitro enzyme inhibition : Test against target enzymes (e.g., proteases or kinases) using fluorogenic substrates. Adjust assay pH to 7.4 to account for hydrochloride salt ionization .

Cellular permeability : Perform Caco-2 monolayer assays with LC-MS quantification to assess membrane penetration, noting the ester group’s lipophilicity .

Off-target profiling : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to evaluate metabolic stability and drug-drug interaction risks .

Advanced Research Questions

Q. What computational approaches predict the compound’s reactivity in novel reaction pathways?

  • Methodological Answer : Apply quantum mechanical (QM) and molecular dynamics (MD) methods:
  • Reaction path search : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model transition states during ester hydrolysis or phenoxy group substitutions .

  • Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to optimize SNAr reactions, aligning with experimental yields .

  • Steric maps : Generate Voronoi volume analyses to identify steric clashes in the pyrrolidine ring during derivatization .

    • Data Table : Computational vs. Experimental Reactivity Trends
ReactionPredicted ΔG‡ (kcal/mol)Experimental Yield (%)Reference
Ester hydrolysis22.385
Trifluoromethylation18.962 (CF₃ group)

Q. How can contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?

  • Methodological Answer : Address variability through:
  • Assay standardization : Control ionic strength (e.g., 150 mM NaCl) to minimize hydrochloride counterion interference .

  • Metabolite screening : Use hepatic microsomes to identify active metabolites that may contribute to discrepancies .

  • Structural analogs : Compare with 4-chloro or 4-fluoro analogs (see table below) to isolate substituent effects .

    • Data Table : Substituent Effects on Biological Activity
Substituent (4-position)Target Enzyme IC₅₀ (nM)LogPReference
2-propylphenoxy120 ± 152.8
4-chlorophenoxy85 ± 103.1
Trifluoromethylphenoxy210 ± 252.5

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer :
  • Prodrug design : Replace the methyl ester with a pivaloyloxymethyl (POM) group to enhance oral bioavailability .
  • Crystallography : Solve X-ray structures to identify hydrogen-bonding motifs for salt or cocrystal formulations improving solubility .
  • Metabolic blocking : Introduce deuterium at α-positions of the pyrrolidine ring to slow CYP-mediated oxidation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (2S,4S)-4-(2-propylphenoxy)-2-pyrrolidinecarboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl (2S,4S)-4-(2-propylphenoxy)-2-pyrrolidinecarboxylate hydrochloride

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